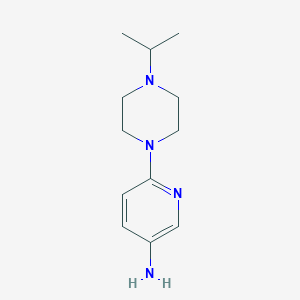

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Description

Overview of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

This compound represents a synthetic organic compound that belongs to the class of substituted pyridines and piperazines, characterized by its distinctive bicyclic structure incorporating both aromatic and aliphatic nitrogen-containing rings. The compound features a pyridine ring system substituted at the 3-position with an amino group and at the 6-position with a 4-isopropylpiperazine moiety, creating a molecular architecture that facilitates diverse biological interactions. This structural arrangement places the compound within the broader category of heterocyclic amines, which are known for their significant roles in pharmaceutical chemistry and drug development programs.

The molecular framework of this compound consists of a six-membered pyridine ring containing one nitrogen atom, directly connected to a six-membered piperazine ring containing two nitrogen atoms, with an isopropyl group attached to one of the piperazine nitrogen atoms. This configuration creates a molecule with multiple potential sites for hydrogen bonding, electrostatic interactions, and hydrophobic contacts with biological targets. The presence of the isopropyl group enhances the lipophilic character of the molecule, which can influence its pharmacokinetic properties, including membrane permeability and tissue distribution characteristics.

The compound has gained considerable attention in scientific literature as a key building block for the development of various bioactive molecules, particularly in pharmaceutical and agrochemical industries. Its structural features make it an ideal candidate for incorporation into larger molecular frameworks designed to interact with specific biological targets, including neurotransmitter receptors and enzyme systems. The versatility of this compound is further demonstrated by its appearance in numerous synthetic pathways leading to compounds with diverse therapeutic applications.

Research has shown that compounds containing both piperazine and pyridine moieties often exhibit enhanced biological activity compared to their individual components, suggesting a synergistic effect resulting from the combined structural elements. The amino group at the 3-position of the pyridine ring provides an additional site for chemical modification, allowing researchers to fine-tune the molecular properties and biological activity through various substitution reactions and derivatization strategies.

Historical Context and Discovery

The development of this compound emerged from the broader historical context of piperazine and pyridine derivative research, which began gaining momentum in the pharmaceutical industry during the mid-20th century as scientists recognized the therapeutic potential of these heterocyclic systems. Early investigations into piperazine-containing compounds were driven by their observed activity against various biological targets, particularly in the central nervous system, leading to systematic exploration of different substitution patterns and ring combinations.

The specific combination of isopropyl-substituted piperazine with aminopyridine represents a more recent development in this field, arising from structure-activity relationship studies that sought to optimize the biological properties of existing compounds through strategic molecular modifications. Research efforts in the late 20th and early 21st centuries focused on understanding how different alkyl substituents on the piperazine ring could influence receptor binding affinity and selectivity, leading to the identification of isopropyl substitution as a favorable modification for certain applications.

Patent literature indicates that compounds closely related to this compound have been developed as part of comprehensive drug discovery programs targeting various therapeutic areas. The synthetic methodology for preparing such compounds has evolved significantly over time, with early approaches relying on multi-step procedures involving harsh reaction conditions, while more recent developments have focused on efficient, environmentally friendly synthetic routes that minimize byproduct formation and improve overall yields.

The emergence of this compound as a research tool can also be traced to advances in combinatorial chemistry and high-throughput screening technologies, which enabled researchers to rapidly evaluate large numbers of structurally related compounds and identify promising lead structures. These technological developments facilitated the systematic exploration of piperazine-pyridine combinations and helped establish the importance of specific substitution patterns for biological activity.

Contemporary research into this compound reflects the ongoing evolution of medicinal chemistry approaches, with increasing emphasis on understanding the molecular mechanisms underlying structure-activity relationships and applying this knowledge to rational drug design strategies. The compound's continued relevance in current research programs demonstrates its enduring value as both a synthetic intermediate and a research tool for investigating biological systems.

Rationale for Academic Study

The academic interest in this compound stems from its unique structural features that make it an excellent model compound for investigating fundamental principles of medicinal chemistry and molecular recognition. Researchers are particularly drawn to this compound because it incorporates multiple pharmacophoric elements within a single molecular framework, allowing for comprehensive studies of how different structural components contribute to biological activity and selectivity.

The compound serves as an ideal platform for structure-activity relationship investigations due to its modular architecture, where each structural element can be systematically modified to assess its contribution to overall biological properties. The piperazine ring provides opportunities to study the effects of different alkyl substituents on receptor binding and pharmacokinetic properties, while the pyridine ring offers sites for introducing various functional groups that can modulate electronic properties and hydrogen bonding interactions.

Academic research groups have utilized this compound to investigate the molecular basis of receptor selectivity, particularly in studies examining how subtle structural changes can dramatically alter binding preferences between closely related biological targets. These investigations have contributed significantly to the understanding of molecular recognition principles and have informed the development of more selective and potent therapeutic agents.

The compound's role in photocatalytic synthesis research has also attracted academic attention, as demonstrated by studies exploring novel synthetic methodologies for preparing piperazine-pyridine conjugates under mild, environmentally friendly conditions. These investigations have advanced the field of sustainable chemistry by developing more efficient synthetic routes that reduce waste generation and energy consumption while improving product yields.

Furthermore, computational chemistry studies have employed this compound as a model system for investigating drug-receptor interactions and predicting pharmacological properties through molecular modeling approaches. These studies have enhanced understanding of the molecular dynamics underlying biological activity and have contributed to the development of more sophisticated predictive models for drug discovery applications.

The compound's versatility as a synthetic building block has made it valuable for academic research into combinatorial chemistry and library synthesis, where it serves as a key intermediate for generating diverse collections of structurally related compounds for biological screening programs. This application has facilitated the discovery of new bioactive compounds and has contributed to the advancement of drug discovery methodologies.

Scope and Limitations of Current Research

Current research on this compound encompasses several distinct areas of investigation, each with its own methodological approaches and inherent limitations that define the boundaries of contemporary understanding. The primary research focus has centered on the compound's utility as a synthetic intermediate in pharmaceutical chemistry, with extensive studies documenting its incorporation into various bioactive molecules and its role in structure-activity relationship investigations.

Table 1: Current Research Areas and Their Scope

| Research Area | Primary Focus | Methodological Approaches | Key Limitations |

|---|---|---|---|

| Synthetic Chemistry | Building block applications | Multi-step synthesis, coupling reactions | Limited green chemistry approaches |

| Receptor Studies | Neurotransmitter interactions | Binding assays, functional studies | Incomplete mechanistic understanding |

| Computational Modeling | Molecular dynamics simulation | Docking studies, pharmacophore mapping | Limited experimental validation |

| Photocatalysis | Sustainable synthesis methods | Light-mediated reactions | Scalability challenges |

The scope of synthetic chemistry research has been particularly extensive, with investigations documenting numerous successful applications of the compound in the preparation of complex molecular architectures. However, current limitations include the lack of comprehensive studies examining environmental impact and sustainability of synthetic routes, as well as insufficient exploration of alternative synthetic methodologies that could improve efficiency and reduce costs.

Receptor interaction studies have provided valuable insights into the compound's biological activity profile, particularly regarding its interactions with neurotransmitter systems and potential therapeutic applications. Nevertheless, these investigations remain limited by incomplete understanding of the molecular mechanisms underlying observed biological effects, and many studies have focused on isolated receptor systems rather than examining integrated physiological responses.

Computational research has advanced significantly in recent years, with sophisticated molecular modeling studies providing detailed insights into potential drug-receptor interactions and structure-activity relationships. However, these computational approaches are constrained by the accuracy of available structural data and the limitations of current theoretical models, particularly in predicting complex biological responses that involve multiple molecular targets and pathways.

Recent investigations into photocatalytic synthesis methodologies have opened new avenues for research, demonstrating the feasibility of preparing related compounds under mild, environmentally friendly conditions. While these studies represent promising developments in sustainable chemistry, they are currently limited by challenges related to reaction scalability and the need for specialized equipment and expertise.

Properties

IUPAC Name |

6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMTYIZZCGHGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Building Block Synthesis: Piperazine and Pyridine Precursors

A common approach starts with the synthesis of a protected piperazine intermediate, such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate , which is a versatile building block for further functionalization. This intermediate is typically prepared via:

- Nucleophilic aromatic substitution (SNAr) : Piperazine reacts with 2-nitro-5-halopyridine derivatives to introduce the piperazine ring onto the pyridine core.

- Protection of piperazine nitrogen : Using tert-butoxycarbonyl (Boc) groups to protect the piperazine nitrogen, facilitating selective reactions at other sites.

- Catalytic hydrogenation : Reduction of nitro groups to amines to yield aminopyridine derivatives ready for further coupling.

Introduction of the Isopropyl Group to Piperazine

The isopropyl substituent at the 4-position of piperazine can be introduced via:

- Alkylation of the piperazine nitrogen with isopropyl halides under controlled conditions.

- Alternatively, starting from 4-isopropylpiperazine as a commercially available or separately synthesized intermediate ensures regioselective substitution.

Coupling to Form the Target Compound

The key step involves coupling the 4-isopropylpiperazine moiety to the 6-position of the pyridin-3-yl-amine:

- Palladium-catalyzed Buchwald–Hartwig amination is widely used for forming C–N bonds between aryl halides and amines, providing high yields and selectivity.

- Reaction conditions typically include palladium acetate or palladium complexes with phosphine ligands, bases such as cesium carbonate, and solvents like toluene or 1,4-dioxane at elevated temperatures (40–100 °C).

- Protection groups (e.g., Boc) are removed post-coupling using acidic conditions (e.g., HCl in dioxane) to yield the free amine.

Purification and Yield Optimization

- Purification is commonly achieved by column chromatography using silica gel and solvent systems such as dichloromethane/methanol mixtures.

- Reaction yields vary depending on the step but can reach 60–70% for intermediate steps and above 90% for final deprotection and salt formation.

- Crystallization and salt formation (e.g., succinate or hydrochloride salts) improve compound stability and purity.

Detailed Stepwise Synthesis Example

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Piperazine + 2-nitro-5-halopyridine, SNAr reaction | Formation of piperazine-pyridine intermediate | 50-60 | Requires careful temperature control |

| 2 | Boc protection (tert-butoxycarbonyl chloride) | Protect piperazine nitrogen | 80-90 | Facilitates selective reactions |

| 3 | Catalytic hydrogenation (Pd/C, H2) | Reduction of nitro to amine | >90 | Essential for amine functionality |

| 4 | Alkylation with isopropyl halide | Introduce isopropyl substituent on piperazine | 70-85 | Regioselectivity critical |

| 5 | Buchwald–Hartwig coupling (Pd catalyst, base) | Attach piperazine to pyridin-3-yl-amine core | 60-75 | Optimized for high yield |

| 6 | Acidic deprotection (HCl/dioxane) | Remove Boc protecting group | >95 | Final compound obtained |

| 7 | Purification (chromatography, crystallization) | Obtain pure compound | Variable | Salt formation improves stability |

Research Findings and Optimization Insights

- Catalyst and ligand choice significantly affect coupling efficiency. Pd(OAc)2 with BINAP or similar ligands provide high turnover.

- Base selection : Cesium carbonate and potassium carbonate are commonly used to enhance nucleophilicity.

- Solvent effects : Polar aprotic solvents such as DMF and 1,4-dioxane improve reaction rates and yields.

- Temperature control : Elevated temperatures (80–140 °C) accelerate SNAr and coupling reactions but require monitoring to avoid decomposition.

- Protection strategies : Boc protection is preferred for piperazine nitrogen due to ease of removal and stability under reaction conditions.

- Purification : Multiple washings and silica gel chromatography ensure removal of palladium residues and side products.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| SNAr Reaction | Piperazine substitution on halopyridine | Straightforward, scalable | Moderate yields, temperature sensitive |

| Boc Protection | Protects piperazine N | Enables selective reactions | Additional step, requires deprotection |

| Catalytic Hydrogenation | Nitro to amine reduction | High yield, clean conversion | Requires hydrogenation setup |

| Alkylation | Isopropyl group introduction | Regioselective substitution | Side reactions possible |

| Buchwald–Hartwig Coupling | C–N bond formation | High selectivity, good yields | Catalyst cost, ligand optimization |

| Deprotection | Boc removal | Clean final product | Acidic conditions may affect sensitive groups |

| Purification | Chromatography, crystallization | High purity | Time-consuming, solvent use |

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the piperazine ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Substituted Pyridines

6-(4-Methylpiperazin-1-yl)pyridin-3-amine

- Structural Difference : The isopropyl group is replaced with a methyl group on the piperazine ring.

6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine

- Structural Difference : A polar methoxyethyl group replaces isopropyl.

- Impact : Increased polarity improves aqueous solubility but may reduce CNS penetration. Methoxyethyl groups are often used to modulate pharmacokinetics, such as extending half-life through reduced metabolic clearance .

Compound 37: (4-Isopropyl-piperazin-1-yl)-(6-piperidin-1ylmethyl-pyridin-3-yl)-methanone

- Structural Difference: A methanone linker replaces the amine group in the target compound.

- Impact : The ketone group introduces hydrogen-bonding capacity, enhancing receptor binding. This compound demonstrated high histamine H3 receptor affinity (Ki < 5 nM), oral bioavailability, and BBB penetration in rats .

Pyrrolidine-Substituted Pyridines

6-(3-Amino-pyrrolidin-1-yl)-pyridin-3-yl-amine

- Structural Difference: Piperazine is replaced with a 3-amino-pyrrolidine ring.

- One derivative showed a Ki of 2.3 nM for MCH-R1 and 32% oral bioavailability in rats .

Pyrimidine and Other Heterocyclic Analogs

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

- Structural Difference : Pyridine is replaced with pyrimidine.

- Impact : Pyrimidine’s additional nitrogen enhances π-π stacking interactions with aromatic residues in receptor pockets. This compound is explored in oncology and material science for its electronic properties .

An-Py: Phenyl-[4-(10-phenyl-anthracene-9-yl)-phenyl]-pyridin-3-yl-amine

- Structural Difference : A bulky anthracene group is appended to the pyridine.

- Impact: The extended π-system facilitates use in organic light-emitting diodes (OLEDs), highlighting the versatility of pyridin-3-yl-amine scaffolds in non-pharmaceutical applications .

Therapeutic Implications

- Histamine H3 Antagonists : Compounds like Compound 37 are pursued for cognitive disorders (e.g., Alzheimer’s) due to BBB penetration and receptor occupancy .

- MCH-R1 Antagonists : Pyrrolidine-substituted analogs show promise in obesity treatment by reducing food intake and increasing energy expenditure .

- Structural Insights : Isopropyl groups enhance lipophilicity for CNS targets, while polar substituents (e.g., methoxyethyl) favor peripheral actions .

Biological Activity

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperazine moiety, which is known for enhancing the bioavailability and selectivity of pharmacological agents. The isopropyl group attached to the piperazine enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Antitumor Activity

Research has indicated that compounds structurally related to this compound exhibit notable antitumor properties. For instance, a study synthesized various derivatives and evaluated their cytotoxic effects against several cancer cell lines. The results demonstrated that certain modifications in the piperazine and pyridine moieties significantly enhanced anticancer activity, with IC50 values indicating potent inhibition of cell proliferation .

Antibacterial and Antifungal Activity

The compound has also been investigated for its antibacterial and antifungal properties. A series of related compounds were tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. The presence of specific substituents on the piperazine ring was crucial for enhancing antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Key findings from SAR studies include:

- Pyridine Substitution : Modifications at different positions on the pyridine ring can significantly alter biological activity. For example, substituents that enhance electron density at the 3-position have been linked to increased binding affinity to target proteins .

- Piperazine Variations : The size and nature of substituents on the piperazine ring affect lipophilicity and receptor binding. Isopropyl substitution has been correlated with improved CNS penetration, making it a candidate for neurological applications .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

- Anticancer Studies : In vitro studies demonstrated that derivatives with halogen substitutions exhibited enhanced cytotoxicity against breast cancer cells, with IC50 values lower than those of standard chemotherapeutics .

- Antimicrobial Efficacy : A comparative study showed that modified derivatives displayed superior antibacterial activity compared to traditional antibiotics like ampicillin, especially against resistant strains .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine, and how can researchers optimize yields?

- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions is common. For example, similar piperazine derivatives are synthesized via sequential alkylation and Buchwald-Hartwig amination (, Step 7-8). Key steps include:

- Intermediate purification : Use prep TLC or column chromatography to isolate intermediates (e.g., 85% yield achieved via prep TLC in ).

- Coupling conditions : Optimize reaction time (e.g., overnight stirring at 140°C in sealed tubes) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to halide) to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : Analyze proton splitting patterns (e.g., δ 8.60 ppm for aromatic protons in ) and coupling constants to confirm stereochemistry.

- Mass spectrometry : Use HRMS (High-Resolution MS) for molecular ion validation (e.g., m/z 492 [M+H]+ in ).

- IR spectroscopy : Identify functional groups (e.g., amine stretches at ~3298 cm⁻¹ in ) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodology :

- Solubility screening : Test polar (e.g., EtOH, DMSO) and non-polar solvents (e.g., hexane) using saturation shake-flask methods.

- Stability studies : Conduct accelerated degradation tests at varying pH (1-13) and temperatures (25–60°C) with HPLC monitoring ( suggests storage at –20°C for amine derivatives) .

Advanced Research Questions

Q. How can conflicting NMR data for stereoisomers of this compound be resolved?

- Methodology :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., distinguish axial/equatorial protons in piperazine rings).

- X-ray crystallography : Confirm absolute configuration, as seen in ’s diastereomers (Compounds 36 vs. 40), which showed distinct NOE correlations .

- Computational modeling : Compare experimental vs. DFT-calculated chemical shifts .

Q. What strategies are effective in identifying biological targets for this compound?

- Methodology :

- Target deconvolution : Use affinity chromatography or thermal shift assays to identify binding partners (analogous to ’s approach for related pyridazinamines).

- Kinase profiling : Screen against kinase panels (e.g., 400+ kinases) to identify inhibitory activity, as done for structurally similar compounds in .

Q. How should researchers validate analytical methods for detecting impurities in synthesized batches?

- Methodology :

- HPLC method development : Use orthogonal columns (C18 vs. HILIC) and gradient elution to separate closely related impurities (e.g., ’s impurity standards).

- Forced degradation studies : Expose the compound to heat, light, and oxidizers to simulate degradation pathways and validate specificity .

Q. What computational approaches are recommended to predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., ’s ligand-receptor data).

- MD simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., piperazine moiety interactions with hydrophobic pockets) .

Q. How can researchers address discrepancies in pharmacological data across different assay formats?

- Methodology :

- Assay standardization : Compare results from cell-free (e.g., ELISA) vs. cell-based (e.g., luciferase reporter) assays.

- Counter-screening : Test off-target effects using panels like Eurofins’ SafetyScreen44 to rule out false positives ( ’s approach for benzisoxazole derivatives) .

Tables for Key Data

| Parameter | Example Data | Source |

|---|---|---|

| Synthetic Yield | 85% (prep TLC purification) | |

| HRMS m/z | 492 [M+H]+ | |

| 1H NMR (aromatic protons) | δ 8.60 (s, 1H), δ 7.12 (s, 1H) | |

| Stability | Stable at –20°C, degrades at pH < 3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.